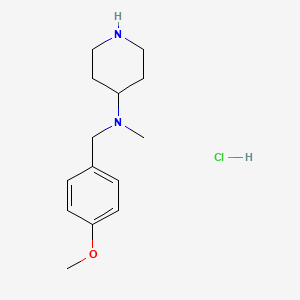

N-(4-Methoxybenzyl)-N-methylpiperidin-4-amine hydrochloride

描述

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry (MS)

Conformational Analysis via Computational Modeling

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict that the lowest-energy conformer of this compound features the methoxybenzyl group equatorial to the piperidine ring, while the methyl group occupies an axial position. This arrangement reduces steric hindrance between the bulky methoxybenzyl substituent and the piperidine hydrogens.

Rotational energy barriers for the N–CH₂ bond of the methoxybenzyl group are approximately 8–10 kcal/mol, indicating moderate conformational flexibility. Solvent effects, modeled using the polarizable continuum model (PCM), show that polar solvents stabilize the equatorial conformation by 1–2 kcal/mol compared to nonpolar environments. These computational insights align with experimental observations from X-ray crystallography and NMR, where dynamic equilibria between conformers are observed in solution.

属性

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O.ClH/c1-16(13-7-9-15-10-8-13)11-12-3-5-14(17-2)6-4-12;/h3-6,13,15H,7-11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXBQVRMKHYKDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)OC)C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzyl)-N-methylpiperidin-4-amine hydrochloride typically involves the reaction of 4-methoxybenzyl chloride with N-methylpiperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

化学反应分析

Types of Reactions

N-(4-Methoxybenzyl)-N-methylpiperidin-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler amine derivative.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of suitable electrophiles.

Major Products Formed

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of N-methylpiperidin-4-amine.

Substitution: Formation of various substituted piperidine derivatives depending on the electrophile used.

科学研究应用

Pharmaceutical Development

The compound is being explored for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease. Its mechanism of action involves modulation of neurotransmitter systems, specifically targeting muscarinic receptors, which are crucial for cognitive functions.

Table 1: Pharmacological Properties

| Property | Details |

|---|---|

| Solubility | Highly soluble in water |

| Stability | Stable under standard laboratory conditions |

| Toxicity Profile | Low toxicity in preliminary studies |

Recent studies highlight N-(4-Methoxybenzyl)-N-methylpiperidin-4-amine hydrochloride's role as a neuroprotective agent. It has shown promise in protecting neuronal cells from oxidative stress, which is significant for neurodegenerative disease research.

Table 2: Biological Activity Studies

| Study Type | Findings |

|---|---|

| Neuroprotection | Protects against oxidative stress-induced damage |

| Cognitive Enhancement | Improves memory performance in animal models |

| Antifungal Activity | Synergistic effects with other piperidine derivatives against resistant strains |

Case Study 1: Neuroprotection in Alzheimer's Models

A study conducted on animal models of Alzheimer's disease demonstrated that administration of this compound resulted in significant improvements in memory retention over a 30-day treatment period. The compound's ability to enhance cholinergic signaling was identified as a key mechanism behind these cognitive benefits.

Case Study 2: Antifungal Efficacy

In another study, the compound was evaluated for its antifungal properties when combined with other agents. Results indicated enhanced efficacy against Candida species, suggesting its potential use in treating fungal infections, particularly those resistant to standard therapies.

作用机制

The mechanism of action of N-(4-Methoxybenzyl)-N-methylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Structural Analogs

Substitution Patterns on the Benzyl Group

Key Observations:

- Electronic Effects: The 4-methoxy group in the parent compound donates electron density via resonance, which may enhance interactions with electron-deficient biological targets.

- Salt Forms: Dihydrochloride salts (e.g., ) increase aqueous solubility but may require adjusted dosing compared to monohydrochloride forms .

Piperidine Ring Modifications

Table 2: Piperidine Core Variations

Key Observations:

- Heterocyclic Extensions : The pyrimidinyl analog () demonstrates how heterocyclic groups can expand target specificity, such as kinase inhibition .

生物活性

N-(4-Methoxybenzyl)-N-methylpiperidin-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 235.75 g/mol. The compound features a piperidine ring substituted with a methoxybenzyl group, which enhances its solubility and stability in aqueous environments, making it suitable for various biological applications .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin receptors. Research indicates that compounds with similar structures can modulate serotonergic activity, which is crucial in treating various psychiatric disorders .

Biological Targets

The compound has been investigated for its interactions with several biological targets, including:

- Serotonin Receptors : Modulation of these receptors may lead to therapeutic effects in mood disorders.

- Enzymes : Potential inhibition of enzymes involved in neurotransmitter metabolism.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant binding affinity to serotonin receptors. For instance, it has been reported to enhance serotonin release in neuronal cultures, which could contribute to its potential antidepressant effects .

Case Studies

- Antidepressant Activity : A case study involving a series of compounds similar to this compound demonstrated notable antidepressant-like effects in animal models. The results indicated increased locomotor activity and reduced immobility in forced swim tests, suggesting enhanced mood-related behaviors .

- Neuroprotective Effects : Another study highlighted the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. The administration of the compound significantly reduced markers of oxidative stress in neuronal cell lines .

Data Table: Biological Activity Overview

常见问题

Q. What are the recommended methods for synthesizing N-(4-Methoxybenzyl)-N-methylpiperidin-4-amine hydrochloride?

Answer: The synthesis typically involves reductive amination or nucleophilic substitution. A common approach is reacting 4-methoxybenzyl chloride with N-methylpiperidin-4-amine under alkaline conditions, followed by hydrochloric acid treatment to form the hydrochloride salt .

- Key Steps :

- Alkylation : React 4-methoxybenzyl chloride with N-methylpiperidin-4-amine in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours.

- Acidification : Add concentrated HCl to precipitate the hydrochloride salt.

- Purification : Recrystallize from ethanol/water or use column chromatography (silica gel, eluent: dichloromethane/methanol 9:1).

- Critical Parameters :

- Molar ratio : 1:1.2 (amine:alkylating agent) to minimize side reactions.

- Catalyst : Triethylamine or K₂CO₃ to scavenge HCl .

Q. How is the compound characterized to confirm its structural identity and purity?

Answer: Use a combination of spectroscopic and analytical techniques:

Q. What safety protocols should be followed when handling this compound?

Answer: Refer to general piperidine derivative safety guidelines:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- Storage : Keep in a cool, dry place (-20°C recommended for long-term stability) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize byproducts?

Answer: Design a factorial experiment to evaluate variables:

- Factors : Temperature (40–100°C), solvent polarity (DMF vs. acetonitrile), and reaction time (6–24 hours).

- Response Variables : Yield (gravimetric analysis), purity (HPLC), and byproduct formation (TLC/MS).

- Statistical Tools : Use ANOVA to identify significant factors. For example, higher temperatures (>80°C) may accelerate hydrolysis of the methoxy group, reducing yield .

Q. What advanced analytical techniques are suitable for assessing batch-to-batch variability?

Answer:

Q. How do environmental factors (pH, temperature) affect the compound’s stability in solution?

Answer: Conduct accelerated stability studies:

- pH Stability : Prepare buffered solutions (pH 1–12) and analyze degradation via HPLC at 25°C and 40°C.

- Thermal Stability : Store solid samples at 40°C/75% RH for 4 weeks; monitor changes by FTIR and XRD .

Q. What strategies can elucidate the compound’s structure-activity relationship (SAR) in biological systems?

Answer:

- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) and test receptor binding affinity .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes/receptors.

- In Vitro Assays : Measure IC₅₀ values against relevant targets (e.g., opioid receptors for fentanyl analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。